molecular formula C14H17NO4S B2712404 3-ethyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide CAS No. 898653-76-4

3-ethyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide

Cat. No.: B2712404
CAS No.: 898653-76-4
M. Wt: 295.35
InChI Key: UIMPORPVRKJQGP-UHFFFAOYSA-N
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Description

3-Ethyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide is a substituted sulfonamide characterized by a 3-ethyl group, a 4-methoxybenzene ring, and a furan-2-ylmethyl substituent on the sulfonamide nitrogen. Sulfonamides are a well-studied class of compounds with diverse biological activities, including antibacterial, antimalarial, and enzyme inhibitory properties .

Properties

IUPAC Name

3-ethyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-3-11-9-13(6-7-14(11)18-2)20(16,17)15-10-12-5-4-8-19-12/h4-9,15H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMPORPVRKJQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethyl group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Methoxylation: The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.

    Sulfonamide formation: The sulfonamide group can be introduced by reacting the intermediate compound with sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can undergo substitution reactions, especially at the methoxy group, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the sulfonamide group can yield amines.

Scientific Research Applications

3-ethyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-ethyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity. The furan ring and methoxy group can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Crystallographic and Physicochemical Properties

  • Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide () reveal that methoxy and aryl substituents influence packing efficiency and hydrogen bonding. The ethyl and furan groups in the target compound may reduce crystallinity, improving solubility but complicating crystallization .

Data Table: Key Comparisons of Sulfonamide Derivatives

Compound Name Substituents Biological Activity (IC50/MIC) Key Features Reference
3-Ethyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide Ethyl, methoxy, furan-2-ylmethyl Not reported Potential enhanced lipophilicity -
4-Methoxybenzenesulfonamide Methoxy MIC: 8–64 µg/mL (antibacterial) Polar, moderate activity
3-Chloro-N-(furan-3-ylmethyl)-4-methoxybenzenesulfonamide Chloro, thienylmethyl Not reported Electrophilic, π-π interactions
Triazolopyridine sulfonamides Fluorobenzyl, methoxyphenyl IC50: 2.24 µM (antimalarial) High target affinity
N-(4-Fluorophenyl)-4-methoxybenzenesulfonamide 4-Fluorophenyl Crystallographic data Stable crystal packing

Biological Activity

3-Ethyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N1O3SC_{13}H_{15}N_{1}O_{3}S, with a molecular weight of approximately 265.33 g/mol. The compound features a sulfonamide group, which is known for its ability to inhibit enzymes, and a furan ring, which has been associated with various biological activities including anticancer and antimicrobial properties.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Enzyme Inhibition : The sulfonamide group can mimic natural substrates, leading to competitive inhibition of enzymes crucial for various biochemical pathways. This inhibition can disrupt metabolic processes and contribute to therapeutic effects.
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial activity against a range of pathogens, suggesting that this compound may also exhibit similar effects.
  • Anticancer Activity : The presence of the furan ring is linked to anticancer properties, as compounds with this structural feature have been shown to inhibit cancer cell proliferation.

Biological Activity Overview

Research indicates that this compound may possess various biological activities:

Antimicrobial Activity

Studies have shown that sulfonamides can exhibit significant antibacterial effects. For instance, compounds structurally related to this compound have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition.

CompoundTarget BacteriaInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
This compoundTBDTBD

Anticancer Activity

The anticancer potential of similar compounds has been evaluated in various studies. For example, compounds containing furan rings were tested against multiple cancer cell lines, showing promising results in inhibiting tumor growth.

Cell LineIC50 (µM)Reference
MCF7 (breast cancer)5.0
HEPG2 (liver cancer)3.2
A549 (lung cancer)4.7

Case Studies

  • Antibacterial Efficacy : In a study assessing the antibacterial properties of sulfonamides, researchers found that derivatives similar to this compound exhibited significant activity against resistant strains of Staphylococcus aureus. The study utilized the agar disc-diffusion method to measure the effectiveness of these compounds.
  • In Vitro Anticancer Studies : Another study focused on evaluating the anticancer activity of furan-containing compounds against various cell lines. The results indicated that certain derivatives had IC50 values lower than established anticancer drugs, suggesting their potential as effective therapeutic agents.

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